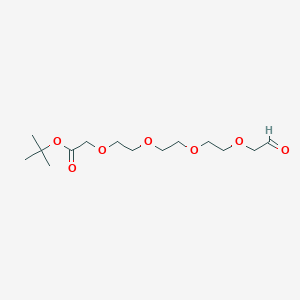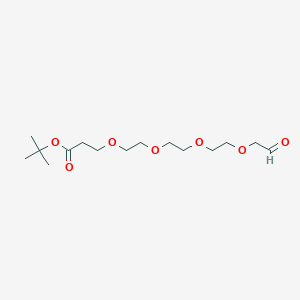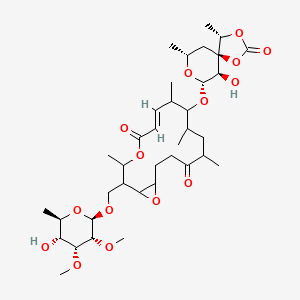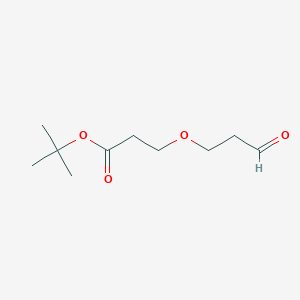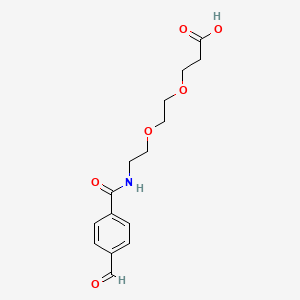
Aluminum phthalocyanine disulfonate disodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Aluminum phthalocyanine disulfonate sodium, also known as AlPcS2 disodium or AlS2Pc or AlPcS(2a), is a potent photosensitizer, and is potentially useful in cancer sonodynamic therapy and cancer photodynamic therapy. Aluminum phthalocyanine disulfonate is a mixture of regional isomers, in which sulfonate group can be in 3- or 4- position in phenyl ring. Aluminum phthalocyanine disulfonate is also a Coloring Agent; Dermatologic Agent; Fluorescent Dye; Indicators and Reagent; Luminescent Agent; Photosensitizing Agent; Radiation-Sensitizing Agent.
Scientific Research Applications
Phototoxicity and Cellular Distribution
- Aluminum phthalocyanine disulfonate disodium exhibits significant phototoxicity and unique cellular distribution properties. It's found to penetrate cells effectively, particularly exhibiting high phototoxicity when sulfonate substituents are on adjacent benzyl groups of its ring structure. This compound distributes uniformly in the cytoplasm while avoiding the nucleus, primarily due to its amphiphilic nature (Paquette et al., 1988).
Fluorescence Characteristics
- The fluorescence properties of aluminum phthalocyanine disulfonate disodium have been studied, revealing unique behavior at high concentrations. This includes phenomena like dimer formation and the effects of reabsorption on its fluorescence characteristics (Dhami et al., 1995).
Photophysical Properties in Biological Systems
- The photophysical characteristics of this compound have been explored in various biological systems, including unilamellar vesicles and leukemic K562 cells. Studies show a decrease in fluorescence and triplet quantum yields with increasing sensitizer concentration, providing insights into its photodynamic transport and localization mechanism in tumor cells (Dhami et al., 1997).
Tissue Distribution in Photodynamic Therapy
- Research on the use of aluminum phthalocyanine disulfonate disodium in photodynamic therapy reveals that its distribution and retention in cells and tissues are influenced by the degree of sulfonation. This property significantly impacts its effectiveness in targeting tumor cells, showing a complex in vivo distribution characteristic (Chan et al., 1990).
In Vivo Fluorescence During Photodynamic Therapy
- In vivo studies have shown that aluminum phthalocyanine disulfonate disodium can cause significant changes in fluorescence in tumors during photodynamic therapy. This includes transient reductions in fluorescence during laser irradiation, which should be considered when optimizing treatment protocols (Moan et al., 1990).
Photodynamic Effects in Cellular Systems
- The effects of photodynamic reactions induced by aluminum phthalocyanine disulfonate disodium on cellular systems have been observed. This includes changes in intracellular localization and fluorescence intensity in macrophages during photoirradiation, which are critical for applications like photodynamic therapy and photochemical internalisation (Kunz et al., 2007).
properties
CAS RN |
68637-19-4 |
|---|---|
Product Name |
Aluminum phthalocyanine disulfonate disodium |
Molecular Formula |
C32H14AlClN8Na2O6S2 |
Molecular Weight |
779.0451 |
IUPAC Name |
Aluminate(2-), chloro[29H,31H-phthalocyanine-C,C-disulfonato(4-)-κN29,κN30,κN31,κN32]-, sodium(1:2) |
InChI |
InChI=1S/C32H16N8O6S2.Al.ClH.2Na/c41-47(42,43)15-9-11-21-23(13-15)31-38-29(21)36-27-19-7-3-1-5-17(19)25(34-27)33-26-18-6-2-4-8-20(18)28(35-26)37-30-22-12-10-16(48(44,45)46)14-24(22)32(39-30)40-31;;;;/h1-14H,(H2-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46);;1H;;/q-2;+3;;2*+1/p-3 |
InChI Key |
NHVAKUAEQKVVJJ-UHFFFAOYSA-K |
SMILES |
Cl[Al]123N(C(C4=C5C=CC=C4)=N6)C5=NC7=[N]1C(C8=C7C=CC(S(=O)(O[Na])=O)=C8)=NC(N93)=C%10C=C(S(=O)(O[Na])=O)C=CC%10=C9N=C%11C%12=C(C=CC=C%12)C6=[N]%112 |
Appearance |
Deep blue to black solid powder |
Purity |
>90% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in water. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Aluminum phthalocyanine disulfonate disodium; AlPcS(2a), AlPcS2; AlS2Pc; ClAlPcS2. Clalpcs; Disulfonated aluminum phthalocyanine; Al(III) Phthalocyanine chloride disulfonate disodium |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



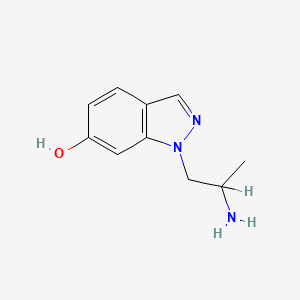

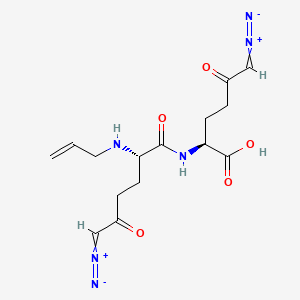
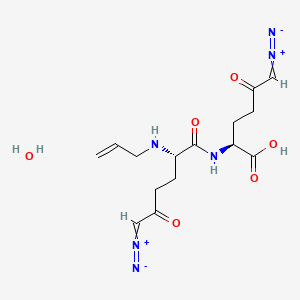
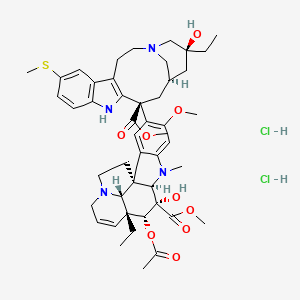
![2(1H)-Pyridinone, 4-[(5-fluoro-2-pyridinyl)methoxy]-1-(2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-7-yl)-](/img/structure/B605276.png)
